molecular formula C16H23N3O2S B3837591 N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B3837591
M. Wt: 321.4 g/mol
InChI Key: YALDHYIXHNJJJF-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, also known as MTAA, is a hydrazone compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. MTAA has been synthesized and studied for its biological properties, including its mechanism of action and physiological effects.

Mechanism of Action

N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide exerts its biological effects through the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells, leading to a decrease in tumor growth. In neuroprotection, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to reduce oxidative stress and inflammation in the brain, protecting neurons from damage. In anti-inflammatory agents, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammation in various animal models.

Advantages and Limitations for Lab Experiments

N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has several advantages for lab experiments, including its high yield and purity, as well as its well-defined mechanism of action. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, including its potential use as a therapeutic agent in cancer, neuroprotection, and anti-inflammatory agents. Further research is needed to investigate its toxicity, pharmacokinetics, and potential side effects in humans. Additionally, the development of more efficient synthesis methods and analogs of N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Scientific Research Applications

N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory agents. In cancer research, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neuroprotection, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory agents, N'-(4-methoxy-2,3-dimethylbenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.

properties

IUPAC Name

N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-12-13(2)15(21-3)5-4-14(12)10-17-18-16(20)11-19-6-8-22-9-7-19/h4-5,10H,6-9,11H2,1-3H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALDHYIXHNJJJF-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C=NNC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)OC)/C=N/NC(=O)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-methoxy-2,3-dimethylphenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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